molecular formula C22H19N3O3S B12942477 Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl- CAS No. 61364-51-0

Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-

Cat. No.: B12942477
CAS No.: 61364-51-0
M. Wt: 405.5 g/mol
InChI Key: NGWBTPFJZKDMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide typically involves the reaction of 2-(4-methoxyphenyl)quinazolin-4-amine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s ability to modulate cellular signaling pathways and induce apoptosis in cancer cells has been a focus of research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-N-2-dimethylquinazolin-4-amine: A potent apoptosis inducer with high blood-brain barrier penetration.

    N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: Potential Werner-dependent antiproliferative agents.

Uniqueness

N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide stands out due to its unique combination of a quinazoline core with a methoxyphenyl and sulfonamide group. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

Benzenesulfonamides are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl- is of particular interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing information from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C14_{14}H15_{15}N3_{3}O3_{3}S
  • Molecular Weight : 277.339 g/mol
  • CAS Number : 1150-26-1
PropertyValue
Density1.267 g/cm³
Boiling Point426.8 °C at 760 mmHg
Flash Point211.9 °C
LogP3.958

Antimicrobial Activity

Research has demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various benzenesulfonamides found that compounds similar to N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl- showed varying degrees of activity against common pathogens.

  • Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives were particularly effective against E. coli and S. aureus, with MIC values reported as low as 6.63 mg/mL for specific compounds .

Anti-inflammatory Activity

In vivo studies have highlighted the anti-inflammatory potential of benzenesulfonamides. For instance, compounds derived from similar structures inhibited carrageenan-induced rat paw edema significantly, with reductions observed at various time intervals:

CompoundInhibition (%) at 1hInhibition (%) at 2hInhibition (%) at 3h
Compound A94.6989.6687.83
Compound B89.0085.0082.00

These results suggest that the compound may modulate inflammatory pathways effectively .

Antioxidant Activity

The antioxidant capacity of benzenesulfonamide derivatives has also been explored, with findings indicating that some compounds exhibit comparable activity to established antioxidants like Vitamin C. For example, one derivative showed an IC50_{50} value of 0.3287 mg/mL, which is competitive with Vitamin C's IC50_{50} of 0.2090 mg/mL .

Case Study: Synthesis and Evaluation

A study synthesized several new benzenesulfonamide derivatives and evaluated their biological activities in vitro and in vivo. The results indicated that specific modifications to the benzenesulfonamide structure significantly enhanced their antimicrobial and anti-inflammatory properties.

  • Synthesis Methodology :
    • The synthesis involved the reaction of substituted benzenesulfonyl chlorides with appropriate amino acids.
    • Compounds were characterized using techniques such as NMR and mass spectrometry.
  • Biological Testing :
    • The synthesized compounds were tested for their ability to inhibit bacterial growth and reduce inflammation in animal models.
    • Notably, some derivatives demonstrated potent activity against resistant strains of bacteria, highlighting their therapeutic potential.

Properties

CAS No.

61364-51-0

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)quinazolin-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H19N3O3S/c1-15-7-13-18(14-8-15)29(26,27)25-22-19-5-3-4-6-20(19)23-21(24-22)16-9-11-17(28-2)12-10-16/h3-14H,1-2H3,(H,23,24,25)

InChI Key

NGWBTPFJZKDMOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.